molecular formula C8H5BrN2S B13847365 2-(4-Bromophenyl)-1,3,4-thiadiazole

2-(4-Bromophenyl)-1,3,4-thiadiazole

Cat. No.: B13847365
M. Wt: 241.11 g/mol
InChI Key: ONJVHBYVYOIMLD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-bromophenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted thiadiazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Mechanism of Action

The biological activity of 2-(4-Bromophenyl)-1,3,4-thiadiazole is attributed to its ability to interact with specific molecular targets. For instance, it can inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial properties . In cancer cells, it may interfere with cell proliferation pathways, leading to anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenyl)-1,3,4-thiadiazole stands out due to its specific structural features that confer unique biological activities. Its thiadiazole ring system is particularly effective in interacting with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H5BrN2S

Molecular Weight

241.11 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C8H5BrN2S/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H

InChI Key

ONJVHBYVYOIMLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=CS2)Br

Origin of Product

United States

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